Cas no 10438-16-1 (Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI))
![Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI) structure](https://nl.kuujia.com/scimg/cas/10438-16-1x500.png)
10438-16-1 structure
Productnaam:Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI)
Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI)
- (3β)-18,19-Didehydro-10-methoxy-16-[(R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]-17-norcorynan
- Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4
- Cinchophyllamine
- 3-ethenyl-9-methoxy-2-[(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine
- (2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine
- (3beta)-18,19-Didehydro-10-methoxy-16-[(R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]-17-
- DTXSID90908945
- 10438-16-1
- 3-beta,17-beta-Cinchophylline
- 17-Norcorynan, 18,19-didehydro-10-methoxy-16-(2,3,4,9-tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-yl)-, (3-beta,16(R))-
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- Inchi: InChI=1S/C31H36N4O2/c1-4-18-17-35-12-10-23-25-16-21(37-3)6-8-27(25)34-31(23)29(35)14-19(18)13-28-30-22(9-11-32-28)24-15-20(36-2)5-7-26(24)33-30/h4-8,15-16,18-19,28-29,32-34H,1,9-14,17H2,2-3H3/t18-,19+,28+,29+/m0/s1
- InChI-sleutel: MKRBLBZRPCFROB-IUSJDPGBSA-N
- LACHT: COC1C=CC2=C(C3CCN[C@H](C[C@H]4[C@@H](C=C)CN5[C@@H](C6NC7C=CC(=CC=7C=6CC5)OC)C4)C=3N2)C=1
Berekende eigenschappen
- Exacte massa: 496.28382640g/mol
- Monoisotopische massa: 496.28382640g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 5
- Complexiteit: 825
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.9
- Topologisch pooloppervlak: 65.3Ų
Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI) Gerelateerde literatuur
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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